An In-depth Technical Guide to 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene
An In-depth Technical Guide to 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene (CAS Number: 115571-58-9), a key halogenated aromatic intermediate. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, with a particular focus on its role in the development of novel therapeutics, such as protein kinase inhibitors. Furthermore, this guide outlines critical safety and handling protocols to ensure its responsible use in a laboratory setting. The information presented herein is intended to equip researchers and drug development professionals with the essential knowledge required to effectively and safely utilize this versatile chemical building block in their scientific endeavors.
Introduction
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, also known as 2,3-Dichloro-4-(trifluoromethyl)toluene, is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. The presence of two chlorine atoms and a trifluoromethyl group on the toluene backbone imparts unique electronic and lipophilic properties to the molecule. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] Consequently, this compound serves as a valuable precursor for the synthesis of complex molecular architectures, most notably in the development of targeted therapies. Its utility as an intermediate in the synthesis of protein kinase inhibitors highlights its importance in the pursuit of novel treatments for a variety of diseases, including cancer.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical is paramount for its effective application in research and development. The key properties of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 115571-58-9 | [4] |
| Molecular Formula | C₈H₅Cl₂F₃ | [5] |
| Molecular Weight | 229.03 g/mol | [5] |
| Boiling Point | 115-118 °C (at 35 Torr) | [4] |
| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [4] |
| Appearance | Not explicitly available; likely a liquid or low-melting solid. | General knowledge |
| Solubility | Insoluble in water; soluble in common organic solvents like chloroform and methanol. | [6], General knowledge |
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the two aromatic protons, and a singlet in the aliphatic region (around 2.4 ppm) for the methyl group protons. The exact chemical shifts and coupling patterns would depend on the specific solvent and instrument frequency.[3][7]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the fluorine atoms. Aromatic carbons would appear in the range of 120-140 ppm, the methyl carbon around 20 ppm, and the trifluoromethyl carbon around 120-130 ppm.[4][8]
-
¹⁹F NMR: The fluorine NMR would exhibit a singlet for the -CF₃ group.[9]
-
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-Cl stretching, and strong C-F stretching vibrations.[10][11]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation patterns would involve the loss of methyl, chlorine, and trifluoromethyl groups.[12][13]
Synthesis and Manufacturing
The synthesis of dichlorotrifluoromethyltoluenes, including 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, can be achieved through various synthetic routes. A general and illustrative method involves the trifluoromethylation of a corresponding dichlorotoluene precursor.
General Synthetic Approach: Trifluoromethylation of Dichlorotoluene
A common strategy for introducing a trifluoromethyl group is through the reaction of a trichloromethyl-substituted arene with a fluorinating agent. This process typically involves a halogen exchange reaction. A plausible synthetic pathway is outlined below.
Figure 1: General synthetic workflow for 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene.
Exemplary Protocol for the Preparation of Dichlorotrifluoromethyltoluenes
The following protocol, adapted from a patented method for the synthesis of dichlorotrifluoromethyltoluenes, provides a framework for the laboratory-scale synthesis.[14]
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-equipped chemical laboratory with appropriate safety precautions.
Materials:
-
3,4-Dichlorotoluene (or 2,3-Dichlorotoluene for the target compound)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (solvent)
-
Hydrogen fluoride (HF)
Step 1: Trichloromethylation
-
In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, prepare a mixture of anhydrous aluminum chloride and carbon tetrachloride in 1,2-dichloroethane.
-
Slowly add a solution of the dichlorotoluene starting material in 1,2-dichloroethane to the reaction mixture while maintaining the temperature between 20-80°C.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) until the starting material is consumed, as monitored by an appropriate analytical technique such as gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up to isolate the crude trichloromethylated product.
Step 2: Fluorination
-
The crude trichloromethylated intermediate is then subjected to a halogen exchange reaction using a fluorinating agent, such as hydrogen fluoride.
-
This reaction is typically carried out under pressure and at an elevated temperature.
-
The progress of the fluorination is monitored until the desired trifluoromethylated product is formed.
-
The final product is then purified using standard techniques such as distillation.
Causality in Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a common Lewis acid used to catalyze Friedel-Crafts type reactions, facilitating the electrophilic aromatic substitution to introduce the trichloromethyl group.[3]
-
Inert Solvent (1,2-Dichloroethane): An inert solvent is used to dissolve the reactants and facilitate the reaction while not participating in it.
-
Fluorinating Agent (HF): Hydrogen fluoride is a potent and commonly used reagent for converting trichloromethyl groups to trifluoromethyl groups via halogen exchange.[15]
Applications in Drug Discovery and Development
The unique structural features of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene make it a valuable building block in the synthesis of pharmacologically active molecules. Its primary application lies in its use as an intermediate for creating more complex compounds, particularly in the field of kinase inhibition.
Intermediate in the Synthesis of Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, the development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene can be chemically modified, for example through nitration, to introduce additional functional groups that allow for its incorporation into larger, more complex molecules designed to bind to the active site of a target kinase.[3] The trifluoromethyl group often contributes to enhanced binding affinity and improved pharmacokinetic properties of the final inhibitor.[1] While specific, publicly disclosed kinase inhibitors that directly utilize this starting material are not readily found, its structural motifs are present in various kinase inhibitor scaffolds. For instance, the substituted dichlorophenyl ring is a common feature in many kinase inhibitors, and the trifluoromethyl group is a well-established moiety for improving drug-like properties.[16][17]
Figure 2: Role of 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene in the drug development pipeline.
Safety, Handling, and Toxicology
As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene. Although a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily found, information on structurally similar compounds, such as dichlorotoluenes and other halogenated aromatic compounds, provides guidance on its potential hazards.
Hazard Identification
Based on the known hazards of similar compounds, 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene should be considered:
-
Harmful if swallowed, inhaled, or in contact with skin. [18][19]
-
An irritant to the skin, eyes, and respiratory tract. [20][21]
Handling and Storage
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[19]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19]
Toxicology
Conclusion
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups makes it a valuable precursor for the synthesis of complex molecules, particularly protein kinase inhibitors. While its synthesis requires careful handling of hazardous reagents, the potential therapeutic applications of its derivatives warrant its study. Researchers and scientists utilizing this compound must adhere to strict safety protocols to mitigate potential risks. This guide serves as a foundational resource for understanding the properties, synthesis, applications, and safety considerations associated with this important building block.
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